N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 475249-54-8
VCID: VC8675782
InChI: InChI=1S/C23H18FN3O2S/c1-15-9-11-18(12-10-15)27-22(29)19-7-2-3-8-20(19)26-23(27)30-14-21(28)25-17-6-4-5-16(24)13-17/h2-13H,14H2,1H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F
Molecular Formula: C23H18FN3O2S
Molecular Weight: 419.5 g/mol

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

CAS No.: 475249-54-8

Cat. No.: VC8675782

Molecular Formula: C23H18FN3O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide - 475249-54-8

Specification

CAS No. 475249-54-8
Molecular Formula C23H18FN3O2S
Molecular Weight 419.5 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H18FN3O2S/c1-15-9-11-18(12-10-15)27-22(29)19-7-2-3-8-20(19)26-23(27)30-14-21(28)25-17-6-4-5-16(24)13-17/h2-13H,14H2,1H3,(H,25,28)
Standard InChI Key DNLQIPURUGUPLI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F

Introduction

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the quinazoline derivative class. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound features a unique combination of functional groups, including a fluorinated phenyl group, a 4-methylphenyl group, and a sulfanyl group attached to a quinazolinone core. These structural elements contribute to its potential pharmacological properties and applications in medicinal chemistry.

Synthesis

The synthesis of N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple synthetic steps. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The general approach includes forming the quinazoline core and then attaching the necessary functional groups through various organic reactions.

Biological Activities

Quinazoline derivatives, including N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, have been studied for their potential biological activities:

  • Anti-cancer Properties: These compounds can inhibit certain kinases involved in cancer progression and exhibit cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Properties: Quinazolines are known to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory conditions.

Structural Similarities and Variations

N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide shares structural similarities with other quinazoline derivatives but features unique substitutions that may enhance its potency and selectivity:

Compound NameMolecular FormulaKey Features
N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideC20H20FN3O2SDifferent alkyl substituent on quinazoline
N-(4-fluorophenyl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrophthalazin-1-yl]formamido}acetamideC25H21FN4O4Features a formamido group instead of acetamido
N-(3-chlorophenyl)-2-{[3-(5-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideC22H18ClN3O3SSubstituted chlorophenyl group

Research Findings and Future Directions

Research on N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide and similar compounds highlights their potential as therapeutic agents. Studies on their interactions with biological targets are crucial for understanding their pharmacodynamics and pharmacokinetics. Further modifications to enhance their pharmacological properties are ongoing, focusing on optimizing their structure for improved efficacy and selectivity against specific biological targets.

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